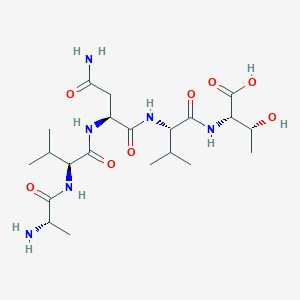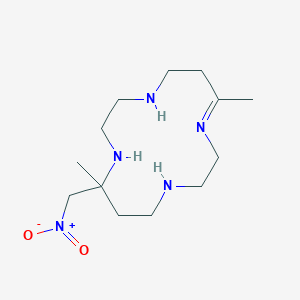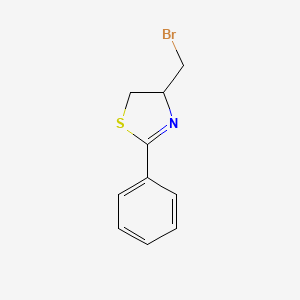
Thiazole, 4-(bromomethyl)-4,5-dihydro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)thiazole: is a five-membered heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. The thiazole moiety has been an essential building block in medicinal chemistry for many decades. Its aromaticity allows π electrons to move freely, rendering it reactive at various positions. When introduced into physiological systems, this compound can interact unpredictably, influencing biochemical pathways, enzymes, and receptors .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes lead to 4-(Bromomethyl)thiazole. One common method involves the bromination of 2-methylthiazole using bromine or a brominating agent. The resulting 2-bromo-4-methylthiazole can then undergo further alkylation with formaldehyde to yield 4-(Bromomethyl)thiazole.
Reaction Conditions::- Bromination: Typically carried out using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
- Alkylation: Formaldehyde (or paraformaldehyde) serves as the alkylating agent, often in the presence of a base.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yields and purity.
Análisis De Reacciones Químicas
Reactivity::
Nucleophilic Substitution: The bromine atom in 4-(Bromomethyl)thiazole can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, the compound may participate in oxidation or reduction processes.
Bromine (Br₂): Used for bromination.
Formaldehyde (HCHO): Alkylating agent.
Base (e.g., NaOH): Facilitates alkylation.
Major Products:: The primary product is 4-(Bromomethyl)thiazole itself. Further functionalization can yield derivatives with varied properties.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The thiazole nucleus appears in several clinically used anticancer drugs, including Dabrafenib, Dasatinib, Patellamide A, Ixabepilone, and Epothilone.
Biological Studies: Researchers explore its effects on biological pathways, enzymatic activity, and receptor modulation.
Materials Science: Thiazole derivatives find applications in materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism by which 4-(Bromomethyl)thiazole exerts its effects depends on the specific context. It may interact with cellular targets, alter signaling pathways, or affect enzyme activity.
Comparación Con Compuestos Similares
While 4-(Bromomethyl)thiazole is unique due to its bromomethyl substituent, other thiazole derivatives exist. Notable examples include 2-bromo-thiazole and ethyl-4-(bromomethyl)-2-(2-pyridyl)thiazole-5-carboxylate .
Propiedades
Número CAS |
173417-56-6 |
|---|---|
Fórmula molecular |
C10H10BrNS |
Peso molecular |
256.16 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C10H10BrNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
QDNFMDUAYMAKJQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(S1)C2=CC=CC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



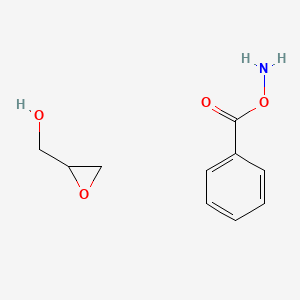
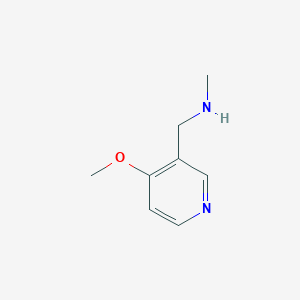

![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
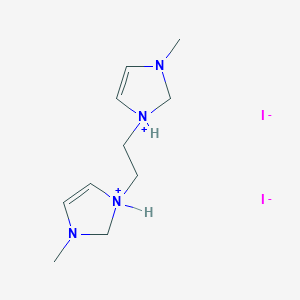
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
